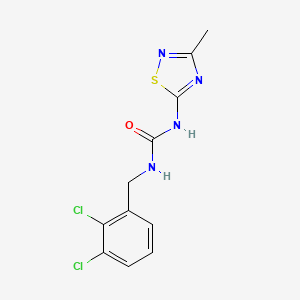
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide, also known as HIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide involves the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit the activity of PI3K, Akt, mTOR, and ERK, which are key regulators of cell growth and survival. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide also induces the activation of caspases, which are enzymes involved in the apoptotic process, leading to the death of cancer cells.
Biochemical and Physiological Effects
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and survival, induction of apoptosis, and modulation of protein-protein interactions. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has also been shown to have antifungal and antibacterial properties, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in various assays. However, one of the limitations of using 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several potential future directions for research on 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide, including the development of more potent derivatives with improved anticancer activity and selectivity, the investigation of its potential use as an antifungal and antibacterial agent, and the exploration of its potential neuroprotective effects. Additionally, the development of novel drug delivery systems for 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide could improve its efficacy and reduce potential toxicity.
Conclusion
In conclusion, 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and biotechnology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide have been discussed in this paper. Further research on 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide could lead to the development of novel therapeutic agents for various diseases and conditions.
Synthesemethoden
The synthesis of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide involves the reaction of 4-hydroxybiphenyl-3-carboxylic acid with 1H-imidazole-2-methanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond between the two molecules. The resulting 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide product can be purified using various techniques, such as column chromatography or recrystallization, to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. One of the main areas of research is the development of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide as a potential anticancer agent. Studies have shown that 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis through the activation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has also been investigated for its potential use as an antifungal and antibacterial agent, as well as a modulator of protein-protein interactions.
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-N-(1H-imidazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15-6-4-12(5-7-15)13-2-1-3-14(10-13)17(22)20-11-16-18-8-9-19-16/h1-10,21H,11H2,(H,18,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALRQJRWXJNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=NC=CN2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)